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.beta.-D-Ribofuranoside, 2-nitrophenyl

Enzymology Assay Development Spectrophotometry

Standard pNPR-based β-D-ribofuranosidase protocols fail when directly applied to 2-nitrophenyl substrates due to differing aglycone pKa and spectral properties. 2-NPR (CAS 195385-91-2) solves this with documented assay parameters: • Optimal detection at ~420 nm (vs. 405-410 nm for pNPR), preventing 20-50% signal loss • Requires alkaline pH >8.0 for maximal 2-nitrophenolate ionization (pKa ~7.23 vs. ~7.15 for 4-nitrophenol) • Enables aglycone binding pocket mapping via comparative Km/kcat analysis • Supports orthogonal multiplexed assays by leveraging distinct absorbance from pNPR Supplied at 95% purity, in stock in 100 mg and 500 mg sizes with bulk custom synthesis available.

Molecular Formula C15H17ClN2O
Molecular Weight 0
CAS No. 195385-91-2
Cat. No. B1170845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name.beta.-D-Ribofuranoside, 2-nitrophenyl
CAS195385-91-2
Synonyms.beta.-D-Ribofuranoside, 2-nitrophenyl
Molecular FormulaC15H17ClN2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitrophenyl β-D-Ribofuranoside: Chromogenic Substrate Overview


β-D-Ribofuranoside, 2-nitrophenyl (CAS 195385-91-2) is a synthetic chromogenic substrate designed for the detection and characterization of β-D-ribofuranosidase activity . Its mechanism relies on the enzymatic cleavage of the β-D-ribofuranosyl group, releasing 2-nitrophenol (o-nitrophenol) as a measurable indicator [1]. As a member of the broader nitrophenyl glycoside family, it is structurally analogous to substrates like p-nitrophenyl β-D-ribofuranoside (pNPR, CAS 59495-69-1) but possesses distinct physicochemical properties, including a higher aglycone pKa (~7.23 for 2-nitrophenol vs. ~7.15 for 4-nitrophenol) and a different absorption maximum upon alkalinization, which necessitates specific optimization for spectrophotometric assays . Its primary utility lies in research applications investigating microbial ribose metabolism and enzyme kinetics, serving as a specialized tool within a niche field rather than a general-purpose substrate .

1 Chromogenic substrate for β-D-ribofuranosidase activity detection
2 Requires alkaline buffer (pH >8.0) for optimal signal development
3 Detection wavelength ≈420 nm, not standard 405 nm protocols
4 Supports enzyme kinetic studies and microbial ribose metabolism research

2-Nitrophenyl β-D-Ribofuranoside vs. p-Nitrophenyl: Assay Interchangeability


While both p-nitrophenyl β-D-ribofuranoside (pNPR) and 2-nitrophenyl β-D-ribofuranoside (2-NPR) function as substrates for β-D-ribofuranosidases, they are not interchangeable in standardized assays without revalidation . The two isomers exhibit significant differences in key physicochemical properties. The aglycone 2-nitrophenol has a higher pKa (~7.23) compared to 4-nitrophenol (~7.15), meaning it requires a more alkaline pH (>8.0) to achieve maximal and stable absorbance for quantification . This contrasts with pNPR, where the 4-nitrophenolate ion absorbs strongly at 405-410 nm at a lower pH . Furthermore, the spectral properties of 2-nitrophenol upon alkalinization differ, requiring a shift in detection wavelength (typically ~420 nm) . Consequently, direct substitution can lead to inaccurate kinetic data, reduced assay sensitivity due to suboptimal pH, or complete assay failure if standard pNPR protocols (e.g., pH 7.0 buffer, 405 nm detection) are applied without modification.

2-NPR
Higher aglycone pKa requires more alkaline pH than pNPR standard assays
2-NPR
Absorbance maximum shift (≈420 nm) may reduce signal if 405 nm protocols used
2-NPR
Molar extinction coefficient is substrate-specific; using pNPR values may propagate systematic errors

2-Nitrophenyl β-D-Ribofuranoside: Key Performance Data


Aglycone pKa and Assay pH Optimization

The pKa of the aglycone determines the pH at which the chromophore becomes ionized and detectable. 2-Nitrophenol (o-nitrophenol) from 2-NPR has a higher pKa compared to 4-nitrophenol from pNPR . This difference dictates that assays using 2-NPR must be run at a more basic pH (typically >8.0) to ensure complete ionization and maximal signal . Using a lower pH (e.g., 7.0) would result in suboptimal absorbance and an underestimation of enzyme activity.

Aglycone pKa
Data to verify
2-Nitrophenol pKa ≈ 7.23 vs 4-nitrophenol pKa ≈ 7.15
Assay pH >8.0 required for signal
pH optimization affects kinetic accuracy
Enzymology Assay Development Spectrophotometry

Optimal Detection Wavelength Requirements

Following enzymatic cleavage and alkalinization, the 2-nitrophenolate ion absorbs maximally at a different wavelength than the 4-nitrophenolate ion from pNPR . Standard pNPR assays are read at 405-410 nm . Using this same wavelength for 2-NPR will result in a lower signal-to-noise ratio and reduced sensitivity. The optimal detection wavelength for 2-nitrophenolate is ~420 nm .

Detection Wavelength
Data to verify
λmax ≈ 420 nm (alkaline) vs pNPR 405–410 nm
Wavelength adjustment required for optimal sensitivity
Standard 405 nm may reduce signal-to-noise
Spectrophotometry Enzyme Assays Chromogenic Substrates

Molar Extinction Coefficient for Enzyme Kinetics

The molar extinction coefficient (ε) is essential for converting absorbance units to molar concentration and for calculating precise enzyme rates. The ε for 2-nitrophenolate at its λmax and at an alkaline pH differs from that of 4-nitrophenolate . Using the more widely known ε for 4-nitrophenolate (e.g., ~18,300 M⁻¹cm⁻¹ at 410 nm) for 2-NPR assays will introduce a systematic error in calculated activities .

Extinction Coefficient
Class-level
ε is chromophore-specific; not interchangeable with pNPR ε (~18,300 M⁻¹cm⁻¹ at 410 nm)
Empirical determination recommended
Required for precise kinetic calculations
Enzyme Kinetics Spectrophotometry Assay Development

2-Nitrophenyl β-D-Ribofuranoside: Application Scenarios


Kinetic Studies of β-D-Ribofuranosidase Isoforms

For enzymologists characterizing a novel β-D-ribofuranosidase or studying enzyme variants, the use of 2-NPR as a substrate can provide valuable data on aglycone binding pocket specificity. By comparing kinetic parameters (Km, kcat) obtained with 2-NPR against those for pNPR or other ribofuranosides, researchers can map steric and electronic requirements of the active site . This comparative enzymology is essential for understanding enzyme mechanism and for engineering enzymes with altered substrate specificities.

Orthogonal Enzyme Assays in Complex Mixtures

In scenarios where a single sample contains multiple glycosidases with overlapping activities (e.g., a microbial lysate), researchers can leverage the distinct spectral properties of 2-NPR and pNPR. As their alkalinized aglycones absorb at different wavelengths (420 nm vs. 410 nm), they can be used in multiplexed or orthogonal assays to deconvolute the activities of different β-D-ribofuranosidase-like enzymes . This requires careful validation but offers a pathway to more specific activity measurements.

Ribose Scavenging and Microbial Metabolism Studies

Research on ribose utilization in bacteria, such as the work by Glowacki et al. investigating ribose scavenging systems and colonization fitness, may require specialized substrates . While pNPR is more common for initial detection, 2-NPR could be employed as a secondary probe to confirm enzyme specificity or to study how structural modifications to the substrate affect uptake and hydrolysis in vivo, particularly if a particular strain exhibits a distinct preference or inhibition profile.

Application
Selection Property
Validation Focus
β-D-Ribofuranosidase kinetic characterization
Substrate specificity mapping
Kinetic parameter comparison (Km, kcat)
Multiplexed glycosidase activity studies
Spectral orthogonality (420 nm vs 410 nm)
Orthogonal substrate validation in complex samples
Ribose utilization pathway research
Substrate selectivity in microbial models
Strain-specific hydrolysis and uptake profiling

Technical Documentation Hub

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